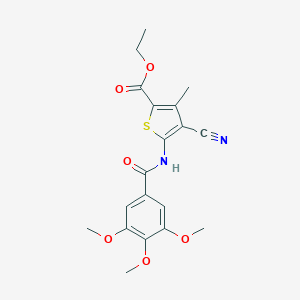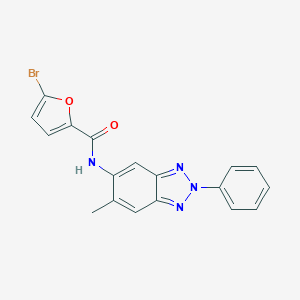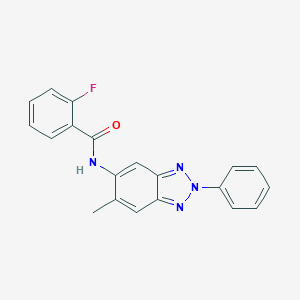
Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancers and autoimmune diseases. This compound has shown promising results in preclinical studies, and its mechanism of action and potential applications have been extensively studied by researchers.
Mécanisme D'action
Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate exerts its therapeutic effects by selectively inhibiting the activity of BTK, ITK, and TEC family kinases. BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. ITK is involved in the activation of T cells, which play a critical role in the immune response. TEC family kinases are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The inhibition of BTK, ITK, and TEC family kinases by Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate has several biochemical and physiological effects. In cancer cells, the inhibition of BTK and TEC family kinases leads to the suppression of cell proliferation and survival. In T cells, the inhibition of ITK leads to the suppression of T-cell activation and cytokine production, which can help to reduce inflammation and autoimmune responses.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate has several advantages as a potential therapeutic agent, including its potent inhibitory activity against multiple kinases, its selectivity for BTK, ITK, and TEC family kinases, and its favorable pharmacokinetic properties. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to evaluate its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research and development of Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate as a potential therapeutic agent. These include the evaluation of its safety and efficacy in clinical trials, the identification of biomarkers for patient selection, the development of combination therapies with other agents, and the exploration of its potential applications in other diseases, such as inflammatory bowel disease and multiple sclerosis.
In conclusion, Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate is a promising small molecule inhibitor that has shown potent inhibitory activity against multiple kinases and has potential applications in the treatment of various types of cancers and autoimmune diseases. Further research is needed to evaluate its safety and efficacy in humans and to explore its potential applications in other diseases.
Méthodes De Synthèse
The synthesis of Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate involves several steps, including the reaction of 3-methylthiophene-2-carboxylic acid with ethyl cyanoacetate, followed by the addition of 3,4,5-trimethoxybenzoyl chloride and subsequent cyclization to form the thiophene ring. The final product is obtained through the esterification of the carboxylic acid group with ethanol.
Applications De Recherche Scientifique
Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate has been extensively studied for its potential applications in the treatment of various types of cancers and autoimmune diseases. In preclinical studies, this compound has shown potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC family kinases. These kinases are known to play a crucial role in the proliferation and survival of cancer cells and the immune response.
Propriétés
Formule moléculaire |
C19H20N2O6S |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
ethyl 4-cyano-3-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C19H20N2O6S/c1-6-27-19(23)16-10(2)12(9-20)18(28-16)21-17(22)11-7-13(24-3)15(26-5)14(8-11)25-4/h7-8H,6H2,1-5H3,(H,21,22) |
Clé InChI |
YFLQTTYFJGDYIU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C#N)C |
SMILES canonique |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251784.png)


![N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251788.png)

![Dimethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate](/img/structure/B251792.png)
![5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B251793.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B251794.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B251795.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide](/img/structure/B251796.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B251799.png)

